2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the chemical formula C6H4ClF3N. It is a colorless to light yellow solid that can be dissolved in water or organic solvents . This compound is part of the trifluoromethylpyridine family, which is known for its unique chemical properties and applications in various fields.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus .
Mode of Action
It’s known that the compound can act as a reactant in the synthesis of novel molecules .
Biochemical Pathways
It’s known that similar compounds can affect the replication of hepatitis c virus by inhibiting the ns5b protein .
Pharmacokinetics
The compound is slightly soluble in water, which may influence its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of molecules with potential antiviral activity .
Safety and Hazards
This compound may cause skin irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(trifluoromethyl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of this compound can result in toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which in turn can affect cellular function and overall metabolic activity . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are responsible for the uptake of various xenobiotics . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, this compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be carried out through several steps:
- Bromine is added dropwise to chlorotoluene, raising the reaction temperature to 60-70°C.
- Trifluoroformic acid and pyridine are added under temperature control, and the reaction time is several hours .
Industrial Production Methods
In industrial settings, the synthesis of trifluoromethylpyridines, including this compound, often involves vapor-phase reactions and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of other compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenating agents and bases.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Typically use palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKYPVMMHBOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512961 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-18-9 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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